![molecular formula C24H22FN3O4S B2881572 3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide CAS No. 866015-82-9](/img/no-structure.png)

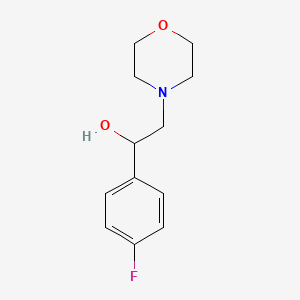

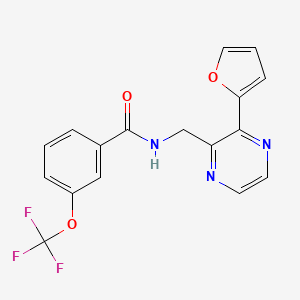

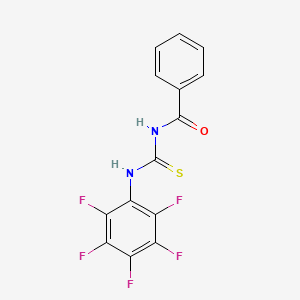

3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemical entities. Its structure allows for the introduction of fluorine atoms into other molecules, which can be particularly valuable in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound could be used to create novel small-molecule therapeutics. Its core structure, a thieno[3,2-d]pyrimidin-3(2H)-yl moiety, is a common scaffold in drug design that can interact with various biological targets, potentially leading to the development of new treatments for diseases .

Material Science

The unique properties of the compound may be explored in material science for the development of new materials with specific electronic or photonic properties. The presence of heterocyclic and aromatic components could contribute to conductive or semiconductive materials useful in electronics .

Catalysis

This compound could act as a ligand for metal catalysts in organic synthesis. The fluorobenzyl and methoxybenzyl groups might coordinate with metals, facilitating reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming processes .

Biological Studies

The compound’s structure suggests potential for interaction with biological macromolecules, which could make it a useful tool in studying protein-ligand interactions, enzyme inhibition, or receptor binding in biochemical research .

Nanotechnology

Due to its molecular complexity, the compound might find applications in nanotechnology, particularly in the creation of molecular machines or as a component in the assembly of nanostructures that could be used in drug delivery systems or diagnostic tools .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with 2-thiouracil to form 2-(2-fluorobenzylidene)thio-4(3H)-quinazolinone. This intermediate is then reacted with methyl 4-(bromomethyl)benzoate to form 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)propanamide.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiouracil", "methyl 4-(bromomethyl)benzoate", "4-methoxybenzylamine", "triethylamine", "acetic anhydride", "sodium acetate", "chloroform", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiouracil in the presence of acetic anhydride and sodium acetate to form 2-(2-fluorobenzylidene)thio-4(3H)-quinazolinone.", "Step 2: Reaction of 2-(2-fluorobenzylidene)thio-4(3H)-quinazolinone with methyl 4-(bromomethyl)benzoate in the presence of triethylamine and chloroform to form 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)propanamide.", "Step 3: Purification of the final product by recrystallization from ethanol and diethyl ether." ] } | |

CAS番号 |

866015-82-9 |

製品名 |

3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide |

分子式 |

C24H22FN3O4S |

分子量 |

467.52 |

IUPAC名 |

3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |

InChI |

InChI=1S/C24H22FN3O4S/c1-32-18-8-6-16(7-9-18)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-4-2-3-5-19(17)25/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) |

InChIキー |

SASDVCISUVAOID-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Methylpyrazol-4-yl)methyl]-N-propan-2-ylprop-2-ynamide](/img/structure/B2881490.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)